molecular formula C12H15NO4 B13049478 (R)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid

(R)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid

Cat. No.: B13049478
M. Wt: 237.25 g/mol
InChI Key: JEENYJTYMHQNFX-SNVBAGLBSA-N
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Description

(R)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid is a chiral β-amino acid derivative characterized by a methoxycarbonyl-protected amino group at the C3 position and a phenyl substituent at the C4 position of a butanoic acid backbone. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and peptide mimetics. Its stereochemistry (R-configuration) is essential for biological activity, as it influences binding affinity to target proteins such as human thymidylate synthase (hTS) .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(3R)-3-(methoxycarbonylamino)-4-phenylbutanoic acid

InChI

InChI=1S/C12H15NO4/c1-17-12(16)13-10(8-11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1

InChI Key

JEENYJTYMHQNFX-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

Boc-Protected Analogs
  • Boc-D-β-homophenylalanine (CAS 101555-61-7): Replaces the methoxycarbonyl group with a tert-butoxycarbonyl (Boc) protecting group. The Boc group offers greater acid stability but requires harsh conditions (e.g., trifluoroacetic acid) for deprotection. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonal protection strategy .
  • (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid: Incorporates a fluorinated phenyl ring, enhancing lipophilicity and metabolic stability. The fluorine atoms improve membrane permeability and resistance to cytochrome P450-mediated oxidation, making it suitable for CNS-targeting drugs .
Fmoc-Protected Analogs
  • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid (CAS 209252-16-4): Utilizes a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (removable with piperidine). This compound is preferred in SPPS for its mild deprotection conditions, preserving acid-sensitive side chains .
Benzyloxycarbonyl (Z)-Protected Analogs
  • The hydroxyl group may enhance solubility but reduce cell permeability compared to the methoxycarbonyl analog .

Backbone and Substituent Modifications

Thiophene-Substituted Analogs
  • (R)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-3-yl)butanoic acid (CAS 269726-92-3): Replaces the phenyl group with a thiophene ring.
Methyl-Substituted Phenyl Analogs
  • (R)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride (CAS 269398-82-5): Lacks the methoxycarbonyl group and includes a methyl substituent on the phenyl ring. The methyl group enhances steric bulk, which may reduce off-target interactions but limit conformational flexibility .

Unprotected Amino Acid Derivatives

  • (R)-4-Amino-3-phenylbutanoic acid (CAS 35568-36-6): The deprotected form exhibits higher reactivity but lower stability. It is utilized as a building block for covalent inhibitors or prodrugs requiring in vivo activation .

Key Research Findings

  • Enzyme Inhibition: The methoxycarbonyl group in (R)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid enhances hydrogen bonding with hTS active sites, achieving IC₅₀ values < 1 μM .
  • Metabolic Stability: Fluorinated analogs (e.g., 2,4,5-trifluorophenyl derivative) exhibit 2-fold higher half-lives in human liver microsomes compared to non-fluorinated counterparts .
  • Synthetic Utility : Fmoc-protected analogs enable rapid peptide chain elongation with >95% coupling efficiency in SPPS .

Biological Activity

(R)-3-((Methoxycarbonyl)amino)-4-phenylbutanoic acid, also known as a derivative of phenylalanine, is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H15NO4
  • Molecular Weight : 239.25 g/mol
  • IUPAC Name : (R)-3-(methoxycarbonylamino)-4-phenylbutanoic acid

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Butanoic Acid Backbone : Starting with readily available amino acids.
  • Protection of Functional Groups : Using protecting groups to prevent unwanted reactions during synthesis.
  • Coupling Reactions : Employing coupling agents to link the phenyl group and the methoxycarbonyl group effectively.

The primary mechanism of action for this compound is believed to involve its interaction with various biological targets, such as enzymes and receptors. The methoxycarbonyl group enhances solubility and stability, potentially increasing its bioavailability.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa .

Antitumor Activity

Preliminary studies indicate that this compound may have antitumor effects by inhibiting cell proliferation in various cancer cell lines. The compound's ability to interfere with metabolic pathways in cancer cells suggests potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

A study published in 2010 assessed the antimicrobial activity of several derivatives related to this compound. The results indicated a notable inhibition of bacterial growth, particularly against E. coli and Pseudomonas aeruginosa, showcasing the compound's potential as a lead for developing new antibiotics .

Study 2: Antitumor Potential

In vitro studies have explored the effects of this compound on cancer cell lines. Results showed a decrease in cell viability at specific concentrations, suggesting that the compound may induce apoptosis in malignant cells through caspase activation pathways.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialEscherichia coliSignificant inhibition
AntibacterialPseudomonas aeruginosaSignificant inhibition
AntitumorVarious cancer cell linesDecreased viability

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